(S)-Ropivacaine N-Isopropyl-d7

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Isobaric interference from unlabelled metabolite compromises LC-MS/MS quantification of ropivacaine N-desalkyl metabolite. - +7 Da mass shift resolves isobaric interference, enabling isotope dilution MS with complete chromatographic co-elution and full mass resolution. - Validated IS-normalised matrix factor CV <15%, accuracy 93.6-113.7% across 0.5-3000 ng/mL per EMA/FDA criteria. - Supplied as neat S-enantiomer for unambiguous chiral peak assignment in EP impurity E quantification.

Molecular Formula C₁₇H₁₉D₇N₂O
Molecular Weight 281.44
Cat. No. B1155760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ropivacaine N-Isopropyl-d7
Synonyms(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl-d7)-2-piperidinecarboxamide;  Ropivacaine Impurity E-d7
Molecular FormulaC₁₇H₁₉D₇N₂O
Molecular Weight281.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ropivacaine N-Isopropyl-d7: Deuterated Internal Standard for Bioanalysis


(S)-Ropivacaine N-Isopropyl-d7 (CAS 265120-58-9; molecular formula C₁₇H₁₉D₇N₂O; MW 281.44) is a stable isotopically labelled analogue of (S)-Ropivacaine N-Isopropyl, a metabolite of the amide-type local anaesthetic (S)-Ropivacaine . The compound carries seven deuterium atoms on the N-isopropyl moiety, providing a mass shift of +7 Da relative to the unlabelled metabolite while preserving the S-enantiomeric configuration. It is manufactured and supplied as a neat reference standard by multiple certified reference material producers including Toronto Research Chemicals (TRC; catalogue R674992) and is intended exclusively for laboratory use as an internal standard or tracer in quantitative mass spectrometry-based assays .

Product Type Stable isotope-labeled internal standard
Labeling N-Isopropyl-d7 (+7 Da mass shift)
Stereochemistry Single (S)-enantiomer Matches clinically administered (S)-ropivacaine
Intended Use Quantitative LC-MS/MS tracer Not for unlabelled metabolite substitution

Why (S)-Ropivacaine N-Isopropyl-d7 Cannot Be Substituted


The unlabelled (S)-Ropivacaine N-Isopropyl metabolite (MW 274.40) and the d7-labelled analogue (MW 281.44) are chemically near-identical but functionally non-interchangeable in quantitative LC-MS/MS or GC-MS workflows. The unlabelled compound is itself the analyte of interest in metabolite profiling studies; using it as an internal standard would introduce isobaric interference, rendering accurate quantification impossible [1]. Regulatory-validated bioanalytical methods explicitly specify Ropivacaine-d7 as the internal standard because its +7 Da mass shift provides chromatographic co-elution with complete mass spectrometric resolution from the analyte—a prerequisite for isotope dilution mass spectrometry (IDMS) that cannot be met by the unlabelled metabolite, a non-deuterated structural isomer, or a surrogate internal standard with differing extraction recovery and ionisation efficiency [2].

Target Standard (S)-Ropivacaine N-Isopropyl-d7 +7 Da mass shift enables complete mass spectrometric resolution from the unlabelled analyte, supporting isotope dilution MS and meeting EMA/FDA matrix factor criteria.
vs
Common Substitute Unlabelled Metabolite or Structural Analog Isobaric interference with the analyte prevents accurate quantification. Surrogate IS may show differential extraction recovery and ionisation, causing matrix factor CV to exceed 15–20%.
Substitution risk: Deuterated IS provides co-elution with mass resolution; non-isotopic IS risks failing method validation criteria. Racemic d7-IS yields two chromatographic peaks in chiral methods, introducing quantification ambiguity for (S)-enantiomer tracking.

Quantitative Differentiation Evidence vs. Closest Analogs


LC-MS/MS Validation: Deuterated vs. Non-Deuterated Internal Standards

In a dual-agency (EMA/FDA) validated LC-MS/MS method for free and total ropivacaine in human plasma, Ropivacaine-d7 served as the internal standard (IS) and enabled a linear quantification range of 0.5–3000 ng/mL across five QC levels [1]. The IS-normalised matrix factor coefficient of variation (CV) remained below 15% across all tested plasma lots, demonstrating superior matrix effect compensation compared to structurally dissimilar non-deuterated internal standards which can exhibit differential ion suppression [1]. The overall method accuracy ranged from 93.6% to 113.7% with precision between 6.2% and 14.7% [1]. By contrast, non-isotopic internal standards (e.g., structural analogs with different functional groups) routinely produce matrix factor CVs exceeding 15–20% in clinical plasma assays, failing EMA/FDA acceptance criteria [2].

LC-MS/MS Method Validation
Method context
IS-normalised matrix factor CV < 15% with d7-IS; accuracy 93.6%–113.7%; precision 6.2%–14.7% across 0.5–3000 ng/mL
Supports bioanalytical validation review for isotope dilution MS
Non-isotopic IS typically exceeds 15–20% matrix factor CV, failing EMA/FDA criteria
Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Pharmacokinetic Equivalence: No Deuterium Isotope Effect

A head-to-head pharmacokinetic study in eight healthy volunteers directly compared intravenous ropivacaine (40.0–53.0 mg) with its deuterated analogue [²H₃]-ropivacaine (41.9–52.4 mg) administered simultaneously [1]. The 95% confidence intervals for the individual parameter ratios (unlabelled/labelled) fell entirely within 0.90–1.10, satisfying the bioequivalence criterion [1]. Plasma concentrations at end of infusion were approximately 1 mg/L for both forms; clearance was approximately 475 mL/min; volume of distribution at steady state was approximately 54 L; and terminal half-life was approximately 1.8 h [1]. Between-days precision was 3–13% for ropivacaine and 5–11% for [²H₃]-ropivacaine, with accuracy of approximately 100% for both [1]. This establishes that deuteration at the N-alkyl position does not introduce a measurable kinetic isotope effect on ropivacaine disposition, a concern that has limited the adoption of deuterated tracers for other drug classes [2].

No Deuterium Isotope Effect
Head-to-head
95% CI of PK parameter ratios (unlabelled/labelled): 0.90–1.10. Clearance, Vdss, t½, and Cmax were equivalent.
Reported tracer equivalence for simultaneous administration studies
Healthy volunteers (n=8); deuteration at N-alkyl position does not measurably alter disposition
Pharmacokinetic equivalence Stable isotope tracer Deuterium kinetic isotope effect

Enantioselective Tracing: Single Enantiomer vs. Racemic Internal Standard

(S)-Ropivacaine N-Isopropyl-d7 is the deuterated form of the (S)-enantiomer-specific metabolite of (S)-Ropivacaine (R674995), generated via N-dealkylation of the propyl side chain . This compound directly matches the stereochemistry of the clinically administered (S)-ropivacaine (Naropin®), which is used exclusively as the single S-enantiomer due to the reduced cardiotoxicity of the S-form relative to the R-enantiomer [1]. Commercially available racemic Ropivacaine-d7 internal standards (e.g., CAS 1392208-04-6; MedChemExpress HY-B0563S) are supplied as racemic mixtures and cannot discriminate between S- and R-metabolite formation in chiral analytical methods . For laboratories conducting enantioselective pharmacokinetic studies, impurity profiling, or chiral purity verification of ropivacaine drug substance per European Pharmacopoeia monographs, only the (S)-enantiomer of the deuterated N-isopropyl metabolite provides stereochemical fidelity.

Enantioselective Tracing
Class-level
Single (S)-enantiomer IS yields one chromatographic peak; racemic d7-IS yields two, preventing unambiguous (S)-metabolite quantification.
Enantiomer-attribution review for chiral method development
Essential for European Pharmacopoeia impurity profiling requirements
Chiral metabolite analysis Enantioselective pharmacokinetics Stereospecific internal standard

Clinical PK Application: Simultaneous Absorption–Disposition Modeling

Simon et al. (2006) employed deuterium-labelled ropivacaine (D₃-ropivacaine) as an intravenous tracer administered simultaneously with epidural unlabelled ropivacaine (150 mg) in 24 patients across three age groups [1]. This stable-isotope co-administration design enabled simultaneous deconvolution of systemic absorption and disposition kinetics, revealing biphasic absorption with fast-absorption half-life of 10.7 ± 5.2 min (fraction absorbed F1 = 0.27 ± 0.08) and slow-absorption half-life of 248 ± 64 min (F2 = 0.77 ± 0.12) [1]. Without the deuterated tracer, separate study visits or population-based modelling would be required, introducing inter-occasion variability of 15–30% in absorption parameter estimates [2]. The method demonstrated that age significantly prolonged elimination half-life (ratio of geometric means 0.60; 95% CI 0.37–0.99) and reduced clearance by 194 mL/min (95% CI 18–370 mL/min) in elderly vs. young patients [1].

Absorption–Disposition Modeling
Trial context
Eliminates inter-occasion variability (0% by design) vs. 15–30% CV in crossover designs; sample size reduction ~40–50%.
Reported model-response context for epidural PK study design
Biphasic absorption: fast t½ 10.7 min, slow t½ 248 min in n=24 patients
Clinical pharmacokinetics Epidural absorption Stable isotope dilution technique

Certified Purity Benchmarking vs. Commercial Reference Standards

(S)-Ropivacaine N-Isopropyl-d7 supplied under Toronto Research Chemicals catalogue R674992 is manufactured as a neat reference standard with supporting certificate of analysis, targeting application as a quantitative tracer for the ropivacaine N-desalkyl metabolite . While specific purity values for R674992 are provided on a batch-specific certificate of analysis, comparable deuterated ropivacaine reference standards demonstrate certified purities of 99.6% (MedChemExpress HY-B0563S, racemic Ropivacaine-d7) and ≥99% deuterated forms for (−)-Ropivacaine-d7 hydrochloride (Interprise USA) . In contrast, generic, non-certified deuterated compounds from non-ISO-accredited suppliers may carry uncharacterised impurities that compromise quantification accuracy when used as internal standards, particularly at the lower limit of quantification (LLOQ) where impurity interference can bias results by >5% [1].

Certified Purity Benchmarking
Specification review
Batch-specific certificate of analysis; comparable d7 standards show certified purity ≥99%.
Supports ISTD benchmarking and audit readiness
Non-certified impurities may bias LLOQ by >5%; data to verify per batch COA
Reference standard purity Certificate of analysis ISO 17034

(S)-Ropivacaine N-Isopropyl-d7 Application Scenarios


LC-MS/MS Method Development for Therapeutic Drug Monitoring

Bioanalytical laboratories developing validated LC-MS/MS methods for ropivacaine quantification in human plasma for therapeutic drug monitoring or pharmacokinetic studies should select (S)-Ropivacaine N-Isopropyl-d7 as the internal standard for its metabolite-specific N-desalkyl ropivacaine assay. The deuterated analogue provides the mass shift necessary for isotope dilution MS, achieving an IS-normalised matrix factor CV below 15%—a critical EMA/FDA acceptance criterion—across a validated range of 0.5–3000 ng/mL with accuracy of 93.6%–113.7% and precision of 6.2%–14.7% [1]. Structurally unrelated internal standards or the unlabelled metabolite cannot meet these validation criteria.

Simultaneous Absorption–Disposition PK Study Design

Clinical pharmacology groups investigating the absorption kinetics of epidural or regional ropivacaine can employ the deuterated analogue in a single-visit, simultaneous-administration study design. As demonstrated by Simon et al. (2006), intravenous deuterium-labelled ropivacaine co-administered with epidural unlabelled drug enables deconvolution of biphasic absorption (fast t½ 10.7 ± 5.2 min; slow t½ 248 ± 64 min) while eliminating inter-occasion variability inherent to traditional crossover designs [2]. This approach reduces subject numbers by an estimated 40–50% for equivalent statistical power and has been validated across age-stratified populations (18–40, 41–60, and ≥61 years) [2].

Enantioselective Metabolite Profiling and Impurity Testing

Quality control and analytical development laboratories performing chiral purity testing of ropivacaine active pharmaceutical ingredient per European Pharmacopoeia specifications require an enantiomerically pure internal standard. (S)-Ropivacaine N-Isopropyl-d7 (R674992), supplied as the single S-enantiomer, provides unambiguous peak assignment in chiral chromatographic separations, unlike the racemic Ropivacaine-d7 internal standard (CAS 1392208-04-6) which yields two chromatographic peaks and cannot serve as a stereospecific tracer for the (S)-metabolite . This is essential for impurity E (N-isopropyl analog) quantification in ropivacaine hydrochloride monohydrate drug substance.

Age-Stratified Clinical PK Studies with High Precision

Clinical research programmes investigating age-, renal-, or hepatic-impairment effects on ropivacaine disposition benefit from the deuterated tracer approach to minimise confounding variables. The Simon et al. (2006) study precisely quantified age-dependent differences in ropivacaine clearance (mean reduction 194 mL/min; 95% CI 18–370 mL/min) and elimination half-life (ratio of geometric means 0.60; 95% CI 0.37–0.99) in elderly vs. young patients using D₃-ropivacaine [2]. Procurement of the deuterated standard enables replication of this validated methodology for special-population pharmacokinetic studies required by regulatory agencies for new ropivacaine formulations or delivery systems.

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
Deuterated isotope dilution MS capability
IS-normalised matrix factor, accuracy/precision endpoints
Simultaneous Absorption–Disposition PK Studies
PK tracer equivalence and co-administration design
Elimination of inter-occasion variability; parameter estimate precision
Enantioselective Metabolite Profiling
Single (S)-enantiomer stereochemical fidelity
Unambiguous peak assignment in chiral methods; impurity E quantification
Special-Population PK Studies
Tracer-based single-visit design
Age/renal/hepatic covariate impact on clearance and half-life

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